7-Dehydrodesmosterol

描述

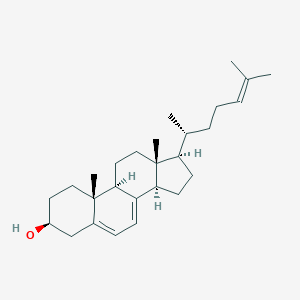

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(3S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,9-10,19,21,23-25,28H,6,8,11-17H2,1-5H3/t19-,21+,23-,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUSSPKPUXDSHNC-DDPQNLDTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC=C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801028219 | |

| Record name | Cholesta-5,7,24-trien-3beta-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801028219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 7-Dehydrodesmosterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003896 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1715-86-2 | |

| Record name | 7-Dehydrodesmosterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1715-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholesta-5,7,24-trien-3beta-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001715862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholesta-5,7,24-trien-3beta-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801028219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Dehydrodesmosterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003896 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthetic Pathways and Metabolic Interconnections of 7 Dehydrodesmosterol

7-Dehydrodesmosterol as a Key Intermediate in Cholesterol Biosynthesis

Cholesterol biosynthesis is a complex process that can proceed through two main, interconnected pathways after the formation of the initial sterol, lanosterol (B1674476). ontosight.aifrontiersin.orgresearchgate.net These routes, the Bloch and Kandutsch-Russell pathways, differ in the timing of the reduction of a double bond in the sterol's side chain. frontiersin.orgresearchgate.net

The Bloch pathway is characterized by intermediates that retain an unsaturated side chain (a double bond at position C24) until the final stages of synthesis. frontiersin.orgnih.gov this compound is a key sterol intermediate specific to this pathway. nih.govsigmaaldrich.com Its formation follows the conversion of zymosterol (B116435) through several steps. One of the later steps involves the enzyme lathosterol (B1674540) oxidase acting on 5α-cholesta-7,24-dien-3β-ol to produce this compound. nih.gov Subsequently, this compound is a direct precursor to desmosterol (B1670304). nih.gov

Table 1: Key Steps in the Later Stage of the Bloch Pathway

| Precursor | Enzyme | Product |

| 5α-cholesta-7,24-dien-3β-ol | Lathosterol Oxidase | This compound |

| This compound | 7-Dehydrocholesterol (B119134) Reductase (DHCR7) | Desmosterol |

| Desmosterol | 24-Dehydrocholesterol Reductase (DHCR24) | Cholesterol |

While distinct, the Bloch and Kandutsch-Russell pathways are not entirely separate, and significant interplay exists. The primary distinction between the pathways lies in the side chain of the sterol intermediates; the Kandutsch-Russell pathway involves intermediates with a saturated side chain. frontiersin.org The key enzyme linking the two pathways is 24-dehydrocholesterol reductase (DHCR24). researchgate.netplos.org

Recent research suggests that a strict bifurcation into two separate pathways is an oversimplification. Instead, many tissues utilize a "modified Kandutsch-Russell" pathway. nih.govelifesciences.org In this hybrid route, synthesis begins along the Bloch pathway, and then intermediates cross over to the Kandutsch-Russell pathway. nih.gov this compound can be a substrate for DHCR24, which reduces the C24-C25 double bond to produce 7-dehydrocholesterol (7-DHC), a principal intermediate of the Kandutsch-Russell pathway. hmdb.camdpi.com This conversion represents a critical point of crossover from the Bloch pathway to the Kandutsch-Russell pathway. nih.govelifesciences.org

The Bloch Pathway of Sterol Synthesis

Enzymatic Transformations Involving this compound

The metabolism of this compound is governed by two key reductases, DHCR7 and DHCR24, which act on different double bonds within the sterol structure.

The enzyme 7-dehydrocholesterol reductase (DHCR7) catalyzes the reduction of the C7-C8 double bond in the sterol's B-ring. uniprot.orgnih.gov In the context of the Bloch pathway, DHCR7 acts on this compound, converting it to desmosterol using NADPH as a cofactor. uniprot.orgnih.govuniprot.orgmetabolicatlas.org This reaction is a critical step preceding the final conversion to cholesterol. nih.govnih.gov Research has confirmed that this compound is a substrate for DHCR7, which removes the C7-C8 double bond to yield desmosterol. nih.govresearchgate.net

The enzyme 24-dehydrocholesterol reductase (DHCR24) is responsible for reducing the C24-C25 double bond in the sterol side chain. hmdb.caplos.org this compound serves as a substrate for DHCR24, which converts it to 7-dehydrocholesterol (7-DHC). hmdb.camdpi.com This reaction effectively shunts the intermediate from the Bloch pathway to the Kandutsch-Russell pathway. acs.org The relative activities of DHCR7 and DHCR24 can, therefore, dictate the metabolic fate of this compound and influence the predominant pathway for cholesterol synthesis in a given tissue. elifesciences.org For instance, high DHCR24 activity can enhance the flux through the modified Kandutsch-Russell pathway. elifesciences.org

Table 2: Enzymatic Fate of this compound

| Enzyme | EC Number | Substrate | Product | Metabolic Pathway |

| 7-Dehydrocholesterol Reductase (DHCR7) | 1.3.1.21 | This compound | Desmosterol | Bloch Pathway |

| 24-Dehydrocholesterol Reductase (DHCR24) | 1.3.1.72 | This compound | 7-Dehydrocholesterol | Kandutsch-Russell Pathway |

The regulation of DHCR7 is complex, occurring at both the transcriptional and post-translational levels.

Transcriptional Regulation: Like many enzymes in the cholesterol synthesis pathway, the expression of the DHCR7 gene is controlled by Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP2. nih.govmdpi.com When cellular sterol levels are low, SREBP2 activates the transcription of DHCR7, increasing enzyme production.

Post-Translational Regulation:

Protein Degradation: DHCR7 is a relatively unstable protein whose degradation is accelerated by sterols, including its product, cholesterol, and its substrate, 7-DHC. nih.govresearchgate.net This sterol-induced degradation occurs via the proteasome, representing a form of end-product feedback inhibition. nih.govresearchgate.net Desmosterol, the product of DHCR7 activity on this compound, also promotes the degradation of the DHCR7 protein. nih.gov

Phosphorylation: DHCR7 activity is also modulated by phosphorylation. researchgate.net Studies have shown that inhibiting certain kinases, such as AMP-activated protein kinase (AMPK) and protein kinase A (PKA), leads to a significant decrease in DHCR7 activity. researchgate.net This suggests that phosphorylation is a crucial mechanism for maintaining the enzyme's catalytic function.

Other Regulatory Factors: In specific cell types, other factors can influence DHCR7. For example, in human keratinocytes, vitamin D3 has been shown to rapidly decrease DHCR7 activity without altering the amount of enzyme protein, indicating a distinct regulatory mechanism. uky.edu In chicken granulosa cells, estrogen has been found to regulate DHCR7 gene expression. mdpi.com

Interrelationship with 24-Dehydrocholesterol Reductase (DHCR24; EC 1.3.1.72)

Tissue and Cell-Type Specificity in this compound Metabolic Flux

The utilization of the Bloch and Kandutsch-Russell pathways for cholesterol synthesis varies significantly across different tissues and cell types, which in turn affects the metabolic flux of this compound. elifesciences.org This tissue-specific preference is largely governed by the differential expression and activity of key enzymes like DHCR24. elifesciences.orgelifesciences.org

Research indicates that steroidogenic cells predominantly use the Bloch pathway. elifesciences.orgelifesciences.org This preference is potentially due to the formation of a complex between DHCR7 and DHCR24, which facilitates the efficient conversion of this compound to desmosterol and then to cholesterol. elifesciences.org

In contrast, tissues such as the brain, skin, and the preputial gland (in rodents) favor a modified Kandutsch-Russell (MK-R) pathway. elifesciences.org The use of the MK-R pathway in the skin is crucial as it ensures a steady supply of 7-dehydrocholesterol for the synthesis of vitamin D. elifesciences.org The brain exhibits very low DHCR24 activity, leading to a reliance on the Bloch pathway intermediate, desmosterol, which is particularly abundant during development. viamedica.plelifesciences.org

The liver demonstrates a mixed usage of both pathways, with approximately half of the sterol flux proceeding through the Bloch pathway and the other half via the MK-R pathway. elifesciences.orgelifesciences.org Studies in rats have also highlighted differences between the central nervous system (CNS) and the peripheral nervous system (PNS). researchgate.netbourre.fr The PNS appears to utilize the 7-dehydrocholesterol pathway more, whereas the CNS can use the this compound pathway for cholesterol synthesis. bourre.fr During development, the levels of this compound and desmosterol decrease dramatically in the brain. researchgate.netbourre.fr

A liver-specific knockout of the Dhcr7 gene in mice resulted in elevated levels of 7-DHC in the liver and plasma, but not in the brain, underscoring the blood-brain barrier's role in maintaining separate sterol pools. nih.gov

Table 2: Pathway Preference in Different Tissues

| Tissue/Cell Type | Predominant Pathway | Key Findings |

| Steroidogenic Cells | Bloch Pathway | Efficient conversion of this compound to cholesterol. elifesciences.orgelifesciences.org |

| Liver | Mixed (Bloch & MK-R) | Approximately 50% flux through each pathway. elifesciences.orgelifesciences.org |

| Brain (CNS) | Modified Kandutsch-Russell / Bloch | Low DHCR24 activity; desmosterol is a major sterol during development. viamedica.plelifesciences.orgelifesciences.org |

| Skin | Modified Kandutsch-Russell | Ensures supply of 7-dehydrocholesterol for vitamin D synthesis. elifesciences.org |

| Sciatic Nerve (PNS) | 7-Dehydrocholesterol Pathway | 7-dehydrocholesterol is significantly more concentrated in the PNS than the CNS. researchgate.netbourre.fr |

Formation and Metabolism of Oxysterols Derived from this compound and Related Precursors

Oxysterols are oxygenated derivatives of cholesterol or its precursors, such as this compound and 7-dehydrocholesterol. wikipathways.org They can be formed either through enzymatic reactions or non-enzymatically through encounters with reactive oxygen species (ROS). wikipathways.org

This compound, along with other conjugated diene sterols like 7-dehydrocholesterol, is particularly susceptible to free radical peroxidation. acs.org This high reactivity is due to the C5,7-diene structure. In conditions where the enzyme DHCR7 is deficient, as seen in the genetic disorder Smith-Lemli-Opitz syndrome (SLOS), the precursors 7-DHC and 7-DHD accumulate significantly. viamedica.plern-ithaca.eu This accumulation leads to increased formation of their corresponding oxysterols. nih.govresearchgate.net

While much of the research has focused on oxysterols derived from 7-DHC, the structural similarity and shared metabolic enzyme (DHCR7) imply that 7-DHD undergoes similar oxidative processes. ern-ithaca.eu In SLOS, the accumulation of 7-DHD is observed, particularly in the brain during development. viamedica.plresearchgate.net The resulting oxysterols are biologically active molecules that can be cytotoxic and have been implicated in the pathophysiology of SLOS by causing neurogenic defects. nih.gov For example, 7-DHC-derived oxysterols like 3β,5α-dihydroxycholest-7-en-6-one (DHCEO) have been identified in the brains of mouse models of SLOS. ern-ithaca.euresearchgate.net The accumulation of these oxidized metabolites is thought to contribute to the developmental abnormalities seen in the syndrome. viamedica.plnih.gov

Cellular and Molecular Functions of 7 Dehydrodesmosterol

Role of 7-Dehydrodesmosterol in Maintaining Cellular Sterol Homeostasis

This compound (7-DHD) is an intermediate in the Bloch pathway of cholesterol biosynthesis. elifesciences.org The enzyme 7-dehydrocholesterol (B119134) reductase (DHCR7) is responsible for converting 7-DHD to desmosterol (B1670304). uniprot.orggenecards.org Subsequently, desmosterol is converted to cholesterol by 24-dehydrocholesterol reductase (DHCR24). genecards.org The regulation of these enzymatic steps is crucial for maintaining the appropriate balance of different sterols within the cell.

The balance between the Bloch and Kandutsch-Russell pathways of cholesterol synthesis can be influenced by the expression of enzymes like DHCR24. elifesciences.org Overexpression of DHCR24 can promote flux through the modified Kandutsch-Russell pathway, thereby diverting intermediates away from the terminal steps of the Bloch pathway where 7-DHD is found. elifesciences.org This demonstrates the interconnectedness of these pathways in managing cellular sterol levels.

Influence of this compound and its Metabolites on Cell Signaling Pathways

While direct evidence for 7-DHD's influence on cell signaling is still emerging, the effects of its close structural analog, 7-DHC, and its metabolites offer significant insights. The accumulation of 7-DHC and its subsequent oxidation to various oxysterols have been shown to modulate critical signaling pathways involved in development and disease. nih.govelifesciences.org These pathways include the Hedgehog (Hh) and Wnt/β-catenin signaling pathways. nih.govbiorxiv.org For instance, certain oxysterols derived from 7-DHC can inhibit the Smoothened (Smo) protein in the Hh pathway. nih.govbiorxiv.org

Crosstalk with Glucocorticoid Receptor and Neurotrophin Receptor Kinase TrkB

A significant finding in the study of 7-DHC-derived oxysterols is their ability to initiate crosstalk between the glucocorticoid receptor (GR) and the neurotrophin receptor kinase TrkB. nih.govelifesciences.org Specifically, a major oxysterol metabolite, 3β,5α-dihydroxycholest-7-en-6-one (DHCEO), has been shown to mediate these effects. nih.govelifesciences.org

The activation of GR is typically initiated by the binding of glucocorticoid hormones, leading to the regulation of target gene transcription. qiagen.comamegroups.cn However, DHCEO can also activate GR, leading to the hyperactivation of both GR and TrkB, and their downstream MEK-ERK-C/EBP signaling pathway in cortical neural precursors. nih.govelifesciences.org This aberrant activation can lead to premature neurogenesis. nih.govelifesciences.org The interaction is considered a crosstalk because the activation of GR by the oxysterol leads to subsequent activation of the TrkB receptor pathway, which is typically stimulated by neurotrophins like brain-derived neurotrophic factor (BDNF). nih.govelifesciences.orgnih.gov This suggests that the accumulation of 7-DHC, and potentially 7-DHD, can lead to the formation of metabolites that dysregulate fundamental signaling cascades crucial for normal cellular function and development. nih.govelifesciences.org

Impact of this compound on Cellular Membrane Dynamics

The substitution of cholesterol with sterol precursors like 7-DHD and 7-DHC can significantly alter the physical properties of cellular membranes. These sterols can be incorporated into lipid rafts, which are specialized membrane microdomains that organize signaling molecules and regulate membrane fluidity. nih.govmdpi.comnih.gov

While 7-DHC has been shown to be as effective as cholesterol in forming membrane rafts, the composition of these rafts can be altered. nih.gov The presence of 7-DHC in brain rafts leads to a different protein composition compared to cholesterol-containing rafts. nih.gov Studies on model membranes have indicated that the presence of 7-DHC can lead to increased membrane fluidity and a decrease in the intermolecular packing of phospholipid fatty acyl chains. nih.gov This can result in smaller and more loosely defined domains compared to those formed with cholesterol. mdpi.com Although direct studies on 7-DHD are less common, its structural similarity to 7-DHC suggests it would have a comparable impact on membrane dynamics, potentially disrupting the normal function of lipid rafts and associated signaling proteins. nih.govmdpi.comnih.gov

This compound in the Context of Lipid Peroxidation and Oxidative Stress

7-DHD, along with 7-DHC, is considered one of nature's most oxidizable lipids. nih.gov These sterols are significantly more susceptible to free radical oxidation (lipid peroxidation) than cholesterol. nih.gov The high reactivity of the 5,7-diene structure in their B ring makes them potent targets for reactive oxygen species. researchgate.netresearchgate.net

The accumulation of 7-DHD and 7-DHC can lead to increased oxidative stress within the cell. nih.gov This is evidenced by the formation of numerous oxysterols, which are oxidative metabolites of these sterols. elifesciences.orgnih.govresearchgate.net These oxysterols can be cytotoxic and contribute to cellular damage. nih.gov The increased lipid peroxidation associated with the accumulation of these sterols can be measured by markers such as malondialdehyde (MDA). nih.gov

Modulation of Ferroptosis by this compound and Related Metabolites

Ferroptosis is a form of programmed cell death characterized by iron-dependent lipid peroxidation. researchgate.netnih.gov Interestingly, despite their high oxidizability, 7-DHD and 7-DHC have been identified as potent suppressors of ferroptosis. researchgate.netnih.govusp.br The 5,7-diene structure that makes them susceptible to oxidation also allows them to act as radical-trapping agents. researchgate.netresearchgate.net

By acting as a sacrificial antioxidant, 7-DHD can divert lipid peroxidation away from more critical membrane components like polyunsaturated fatty acids in phospholipids. nih.gov This action shields the membrane from fragmentation and preserves its integrity, thereby inhibiting the execution of ferroptosis. researchgate.netresearchgate.net The accumulation of 7-DHD and 7-DHC can induce a shift towards a ferroptosis-resistant state in cells. nih.gov This anti-ferroptotic capability is a crucial aspect of their function, particularly under conditions of oxidative stress. nih.govresearchgate.net

Effect of this compound Accumulation on Gene Expression Profiles

The accumulation of 7-DHD and its analogue 7-DHC can lead to significant changes in cellular gene expression. nih.gov These changes are often mediated by the direct action of the sterols or their oxidative metabolites. elifesciences.orgnih.gov

In studies involving the inhibition of DHCR7, which leads to the accumulation of 7-DHC and 7-DHD, significant alterations in the transcriptome have been observed. elifesciences.org For example, in human neural progenitor cells with DHCR7 mutations, thousands of genes were found to be differentially expressed compared to control cells. elifesciences.org These changes in gene expression can affect various cellular processes, including cell proliferation and differentiation. nih.govbiorxiv.org

Pathophysiological Implications of Aberrant 7 Dehydrodesmosterol Metabolism

Smith-Lemli-Opitz Syndrome (SLOS) and 7-Dehydrodesmosterol Accumulation

SLOS is an autosomal recessive genetic disorder characterized by a wide range of developmental anomalies and intellectual disabilities. wikipedia.orgrarediseases.org The accumulation of 7-DHC and, consequently, this compound, is a hallmark of the condition. viamedica.plviamedica.pl The pathophysiology of SLOS is believed to be a consequence of both the deficiency of cholesterol, which is vital for embryonic development and cellular function, and the toxic effects of the accumulated precursors. researchgate.netmedlineplus.gov

Genetic Etiology of SLOS: Mutations in the DHCR7 Gene

SLOS is caused by mutations in the DHCR7 gene, located on chromosome 11q13.4. orpha.netradiopaedia.org This gene provides the instructions for producing the enzyme 7-dehydrocholesterol (B119134) reductase. medlineplus.gov A wide array of mutations, exceeding 130 different types, have been identified in the DHCR7 gene. wikipedia.org These mutations are primarily missense mutations, which involve a single nucleotide change that results in a different amino acid, thereby reducing the enzyme's function. wikipedia.org Less common are null mutations, which lead to a completely non-functional enzyme. wikipedia.org The inheritance pattern is autosomal recessive, meaning an individual must inherit two copies of the mutated gene, one from each parent, to be affected. medlineplus.govebsco.com

Biochemical Phenotype: Elevated this compound and 7-Dehydrocholesterol Levels

The defining biochemical characteristic of SLOS is a significant elevation in the plasma and tissue concentrations of 7-dehydrocholesterol (7-DHC). researchgate.netmedscape.com While plasma cholesterol levels are often low in individuals with SLOS, this is not a universal finding. wikipedia.orgmedscape.com The accumulation of 7-DHC is a direct result of the deficient DHCR7 enzyme activity. researchgate.net Consequently, other cholesterol precursors, such as this compound, also accumulate, particularly in the brain. viamedica.plviamedica.pl The measurement of elevated 7-DHC is the primary diagnostic test for SLOS. medscape.comtestcatalog.org

Table 1: Key Biochemical Markers in Smith-Lemli-Opitz Syndrome

| Analyte | Finding in SLOS | Significance |

| 7-Dehydrocholesterol (7-DHC) | Markedly elevated in plasma and tissues medscape.comtestcatalog.org | Pathognomonic for SLOS medscape.com |

| Cholesterol | Often low, but can be within the normal range wikipedia.orgmedscape.com | Reflects impaired synthesis |

| This compound | Elevated, particularly in the brain viamedica.plviamedica.pl | Accumulates due to the block in the cholesterol synthesis pathway viamedica.pl |

| 8-Dehydrocholesterol | Elevated researchgate.net | An isomer of 7-DHC that also accumulates |

Neurological and Neurodevelopmental Manifestations in SLOS

The neurological and neurodevelopmental consequences of SLOS are significant and varied. biorxiv.org Intellectual disability, ranging from mild to severe, is a common feature. medlineplus.govnih.gov Many individuals with SLOS also exhibit features of autism spectrum disorder. medlineplus.govbiorxiv.org Structural brain abnormalities can be present and may include:

Hypoplasia or agenesis of the corpus callosum wikipedia.orgorpha.net

Holoprosencephaly (a condition where the forebrain fails to develop into two hemispheres) orpha.netsevenpublicacoes.com.br

Cerebellar hypoplasia wikipedia.org

Enlarged ventricles wikipedia.org

These neurological issues are thought to arise from both the lack of cholesterol, which is crucial for brain development and myelination, and the neurotoxic effects of accumulated 7-DHC and its derivatives. biorxiv.orgmhmedical.com

Craniofacial, Limb, and Major Organ Malformations Associated with SLOS

SLOS is associated with a recognizable pattern of physical abnormalities. nih.gov

Craniofacial Features:

Microcephaly (small head size) wikipedia.orgnih.gov

Bitemporal narrowing (a narrow forehead) wikipedia.orgorpha.net

Ptosis (drooping eyelids) wikipedia.orgscielo.br

A short, upturned nose with a broad bridge wikipedia.orgorpha.net

Micrognathia (a small jaw) wikipedia.orgorpha.net

Cleft palate wikipedia.orgnih.gov

Limb Abnormalities:

Syndactyly of the second and third toes is a very common finding. wikipedia.orgnih.gov

Postaxial polydactyly (extra fingers or toes) is also frequently observed. wikipedia.orgnih.gov

Major Organ Malformations:

Cardiac defects: These are common and can include atrial and ventricular septal defects, and patent ductus arteriosus. orpha.netnih.gov

Genitourinary anomalies: In males, underdeveloped external genitalia, such as hypospadias, are frequent. orpha.netnih.gov

Gastrointestinal issues: Feeding difficulties, gastroesophageal reflux, and pyloric stenosis are often reported. orpha.net

Behavioral and Central Nervous System Dysfunction in SLOS

Behavioral problems are a significant aspect of SLOS. orpha.net Many individuals exhibit autistic traits, hyperactivity, and self-injurious behavior. orpha.netnih.gov Sleep disturbances are also common. orpha.netnih.gov The underlying cause of these behavioral issues is linked to the disruption of cholesterol metabolism in the central nervous system. nih.govpsychiatryonline.org Cholesterol is essential for the proper functioning of synapses and neurotransmitter receptors. nih.gov The altered sterol composition in the brains of individuals with SLOS may impair neuroplasticity and lead to the observed behavioral phenotype. nih.gov

Prenatal Diagnostic Considerations and Fetal Outcomes in SLOS

Prenatal diagnosis of SLOS is possible and can be approached through several methods. medscape.com

Biochemical analysis: Measurement of 7-DHC levels in amniotic fluid or chorionic villus samples (CVS) is a reliable diagnostic method. wikipedia.orgmedscape.com Elevated levels of 7-DHC are indicative of an affected fetus. wardelab.com

Molecular genetic testing: If the parental mutations in the DHCR7 gene are known, DNA testing of fetal cells obtained through amniocentesis or CVS can confirm the diagnosis. wikipedia.orgmedscape.com

Maternal serum screening: Low levels of unconjugated estriol (B74026) (uE3) in maternal serum can be an indicator of SLOS. medscape.comwardelab.com

Fetal ultrasonography: While not diagnostic on its own, ultrasound may reveal characteristic anomalies such as growth restriction, heart defects, and limb abnormalities that raise suspicion for SLOS. medscape.comunityscreen.com

The prognosis for SLOS is highly variable and depends on the severity of the condition. wikipedia.org In severe cases, it can be a life-threatening condition, with some infants not surviving the neonatal period due to major organ malformations. medscape.comthefetus.net Individuals with milder forms may have a normal lifespan with learning and behavioral challenges. nih.govmedscape.com

This compound Dysregulation in Other Inherited Sterol Metabolism Disorders

While the most profound alterations in sterol metabolism are observed in conditions directly impacting the enzymes that process this compound (7-DHD), its levels can also be dysregulated in other inherited disorders of cholesterol synthesis. These disturbances highlight the interconnectedness of the sterol biosynthesis pathway and the cascading effects of a single enzymatic block.

Desmosterolosis is a rare, autosomal recessive disorder caused by mutations in the DHCR24 gene, which codes for the enzyme 3-beta-hydroxysterol-delta-24-reductase. nih.govscienceblog.com This enzyme catalyzes the final step in the Bloch pathway of cholesterol synthesis, the conversion of desmosterol (B1670304) to cholesterol. nih.govmdpi.com Consequently, the primary biochemical feature of desmosterolosis is the accumulation of desmosterol in plasma, tissues, and cultured cells. nih.govresearchgate.net

The condition presents with a range of severe clinical manifestations, including multiple congenital anomalies, neurological impairment, developmental delay, and failure to thrive. scienceblog.commdpi.com Neurological issues are prominent, often featuring brain malformations such as agenesis of the corpus callosum and a loss of white matter. mdpi.com

While the hallmark of desmosterolosis is elevated desmosterol, the disruption of the terminal step of this pathway can have broader implications for sterol homeostasis. The Bloch pathway involves this compound as a precursor to desmosterol, converted by the enzyme 7-dehydrocholesterol reductase (DHCR7). hmdb.ca In oligodendrocytes, which are crucial for myelin formation in the central nervous system, the cholesterol synthesis pathway appears to preferentially utilize the route that forms this compound. psychiatryonline.org A defect in DHCR24 leads to the accumulation of its substrate, desmosterol, without a corresponding buildup of this compound, indicating the intricate regulation within specific cell types. psychiatryonline.org

Lathosterolosis is another extremely rare autosomal recessive disorder of cholesterol biosynthesis, resulting from mutations in the SC5D gene. theanalyticalscientist.comresearchgate.net This gene encodes the enzyme lathosterol (B1674540) 5-desaturase, which is responsible for converting lathosterol to 7-dehydrocholesterol (7-DHC) in the Kandutsch-Russell pathway. theanalyticalscientist.comresearchgate.net In the Bloch pathway, this same enzyme, sterol-C5-desaturase (SC5D), converts cholesta-7,24-dien-3β-ol into this compound. nih.govscispace.com

A deficiency in SC5D leads to the accumulation of lathosterol and a block in the synthesis of both cholesterol and desmosterol from their respective 7-dehydro precursors. theanalyticalscientist.comnih.gov The clinical picture of lathosterolosis shares features with Smith-Lemli-Opitz syndrome (SLOS), including multiple congenital anomalies, intellectual disability, liver disease, and characteristic facial features. psychiatryonline.orgresearchgate.net

Table 1: Comparison of Inherited Sterol Metabolism Disorders

| Disorder | Defective Gene | Defective Enzyme | Primary Accumulated Sterol | Impact on this compound |

| Desmosterolosis | DHCR24 | 3-beta-hydroxysterol-delta-24-reductase | Desmosterol | Indirectly affected through pathway disruption |

| Lathosterolosis | SC5D | Lathosterol 5-desaturase (SC5D) | Lathosterol | Reduced synthesis |

To understand the role of cholesterol precursors in myelination and neurodegeneration, researchers have studied their levels in various mouse models with dysmyelinating neurological disorders. The Shiverer and Quaking mice are two such models that exhibit severe central nervous system (CNS) hypomyelination.

Interestingly, the impact on cholesterol precursors can differ between the central and peripheral nervous systems (PNS). A study on the sciatic nerves of these mutant mice showed that in Quaking mice, this compound was drastically reduced. nih.gov These findings suggest that the metabolic pathways involving this compound are critical for proper myelin formation and maintenance, and their disruption is a key feature of the pathology in these neurodegenerative models. nih.govpsychiatryonline.org

Table 2: this compound Levels in Dysmyelinating Mouse Models

| Mouse Model | Genetic Defect | Phenotype | This compound Levels (Brain) | This compound Levels (Sciatic Nerve) |

| Shiverer | Deletion in myelin basic protein (MBP) gene | Severe CNS hypomyelination, tremors, seizures | Reduced nih.govresearchgate.net | Normal nih.gov |

| Quaking | Defect in quaking (Qk) gene, affecting RNA binding proteins | Severe CNS hypomyelination, tremors | Reduced nih.govresearchgate.netpsychiatryonline.org | Drastically Reduced nih.gov |

Lathosterolosis

Association of this compound with Neuropsychiatric Conditions

Emerging research has begun to link alterations in cholesterol metabolism, including the levels of its precursors like this compound, to various neuropsychiatric conditions. These findings open new avenues for understanding the biological underpinnings of these complex disorders.

Recent metabolomic studies have identified potential biomarkers for schizophrenia and related disorders by analyzing plasma lipids. One such study investigated plasma samples from individuals with schizophrenia, cannabis use disorder, and a "dual diagnosis" of both conditions. nih.govnih.gov

The research revealed that patients with schizophrenia and those with a dual diagnosis had significantly elevated levels of this compound in their plasma compared to healthy controls. nih.govtheanalyticalscientist.comnih.gov This finding points to a potential dysregulation in cholesterol metabolism as a feature of schizophrenia's pathophysiology. nih.govresearchgate.net

It is important to note that these elevated levels might be influenced by treatment. The antipsychotic medication aripiprazole (B633), which was used by many patients in the study groups, is known to inhibit the DHCR7 enzyme. nih.govresearchgate.net This inhibition can lead to an increase in DHCR7 substrates, including both 7-dehydrocholesterol and this compound. nih.govresearchgate.net Therefore, the observed increase in 7-DHD could be a consequence of the medication, serving as an indirect biomarker of treatment, or it could reflect an underlying metabolic feature of the disorder itself. nih.gov

Smith-Lemli-Opitz syndrome (SLOS) is caused by mutations in the DHCR7 gene, leading to a deficiency in the 7-dehydrocholesterol reductase enzyme. psychiatryonline.orgnih.gov This enzyme is responsible for converting 7-DHC to cholesterol and also this compound to desmosterol. hmdb.cacambridge.org Individuals who are carriers of a single mutated DHCR7 gene (heterozygotes) are clinically normal but have partially reduced DHCR7 enzyme activity. psychiatryonline.orgpsychiatryonline.org

Research investigating the link between cholesterol metabolism and suicidality has focused on these SLOS carriers. A study comparing SLOS carriers to a control group found that the biological relatives of SLOS carriers had a significantly higher incidence of attempted or completed suicide. psychiatryonline.orgnih.gov

The proposed mechanism is that the reduced DHCR7 activity in these carriers could lead to a disturbance in the brain's sterol composition. psychiatryonline.orgpsychiatryonline.org This may involve not only altered cholesterol levels but also the potential accumulation of precursor sterols, such as 7-dehydrocholesterol and This compound . psychiatryonline.orgpsychiatryonline.org The presence of these atypical sterols in the brain could affect CNS function, synaptic plasticity, and behavior, potentially mediating an increased genetic predisposition to suicidal behavior. psychiatryonline.org This novel research provides further evidence for the critical role of proper cholesterol biosynthesis in psychiatric health. mdpi.comnih.gov

Elevated this compound in Schizophrenia and Dual Diagnosis Patients

Role of this compound in Viral Infections and Innate Immunity

The metabolism of cholesterol is increasingly recognized as being intertwined with the body's innate immune responses. nih.govacs.org Specifically, enzymes and intermediates within the cholesterol biosynthesis pathway have become focal points for research into antiviral therapeutics. nih.govacs.orgnih.gov Pharmacological agents that act as off-target inhibitors of 7-dehydrocholesterol reductase (DHCR7), a key enzyme in the final steps of cholesterol synthesis, lead to an increase in the cellular concentrations of both 7-dehydrocholesterol (7-DHC) and its analogue, this compound (7-DHD). nih.govacs.orgnih.govresearchgate.net This accumulation has been linked to effects on viral replication, suggesting a defensive role for these sterol precursors. The antiviral mechanism is thought to be connected to the high susceptibility of 7-DHD and 7-DHC to free radical chain oxidation, which may counteract the oxidative stress often induced by viral infections. nih.govacs.orgnih.gov

Effects on Vesicular Stomatitis Virus (VSV) Replication

Research has demonstrated a direct correlation between the inhibition of the DHCR7 enzyme and the suppression of Vesicular Stomatitis Virus (VSV) replication. nih.gov In studies using Neuro2a cells, several compounds known to inhibit DHCR7 were tested for their impact on the replication of a GFP-tagged VSV. nih.govnih.gov

A study investigating various DHCR7 inhibitors found that FDA-approved drugs such as cariprazine (B1246890), trazodone (B27368), and metoprolol (B1676517) inhibited VSV replication with an efficacy that mirrored their ability to inhibit DHCR7. nih.govnih.gov This inhibition results in an accumulation of DHCR7 substrates, including this compound. nih.govacs.org The research noted that at lower drug concentrations, the levels of 7-DHD were affected more readily than those of 7-DHC, likely due to the dominant biosynthetic route in Neuro2a cells and the differential effects of the drugs on various enzymes in the pathway. acs.org

Interestingly, the VSV infection itself was shown to alter the sterol profile of the host cells. It caused a dose-dependent increase in dehydrolathosterol and lathosterol, which are substrates for DHCR7, while concurrently decreasing levels of desmosterol and cholesterol. nih.govacs.orgnih.gov This suggests that the virus manipulates the host's cholesterol pathway, and the resulting accumulation of highly oxidizable sterols like 7-DHD may be part of a cellular defense mechanism. nih.govacs.orgnih.gov

Table 1: Effects of DHCR7 Inhibitors on VSV Replication

Summary of research findings on compounds that inhibit DHCR7 and their corresponding effect on the replication of Vesicular Stomatitis Virus (VSV) in Neuro2a cells.

| Compound | Primary Action | Effect on Cellular Sterols | Reported Effect on VSV Replication | Reference |

|---|---|---|---|---|

| Cariprazine | DHCR7 Inhibitor | Increases 7-DHD and 7-DHC | Inhibits replication | nih.govnih.gov |

| Trazodone | DHCR7 Inhibitor | Increases 7-DHD and 7-DHC | Inhibits replication | nih.govnih.gov |

| Metoprolol | DHCR7 Inhibitor | Increases 7-DHD and 7-DHC | Inhibits replication | nih.govnih.gov |

| AY9944 | Experimental DHCR7/DHCR14 Inhibitor | Increases 7-DHD and 7-DHC | Inhibits replication | nih.govresearchgate.net |

This compound in Organ-Specific Pathogenesis (e.g., Liver Ferroptosis)

Ferroptosis, an iron-dependent form of programmed cell death characterized by extensive lipid peroxidation, is implicated in the pathophysiology of various liver diseases. researchgate.netresearchgate.netnih.gov Recent studies have identified the cholesterol biosynthesis pathway as a key regulator of ferroptosis in hepatocytes. researchgate.netnih.govbiorxiv.org Specifically, the inhibition of the enzyme DHCR7 has been shown to protect liver cells from undergoing ferroptosis. researchgate.netnih.govbiorxiv.org This protective effect is not due to changes in cholesterol itself but is attributed to the accumulation of the DHCR7 substrate, 7-dehydrocholesterol (7-DHC). researchgate.netnih.govbiorxiv.org

Crucially, research indicates that other sterols with similar structural features, such as this compound (7-DHD), also possess these anti-ferroptotic capabilities. researchgate.netresearchgate.net The protective mechanism lies in the unique 5,7-diene structure within the B ring of both 7-DHC and 7-DHD. researchgate.netresearchgate.net This structure functions as a potent radical-trapping agent, effectively intercepting and neutralizing peroxyl radicals. researchgate.net By doing so, it prevents the chain reaction of lipid peroxidation that would otherwise lead to membrane damage and cell death via ferroptosis. nih.govresearchgate.net

Genetic and pharmacological inhibition of DHCR7 in human hepatocellular carcinoma (Huh-7) cells suppressed ferroptosis induced by agents like RSL-3. researchgate.netnih.govbiorxiv.org This suppression was directly linked to the increase in intracellular 7-DHC. researchgate.netnih.govbiorxiv.org Further evidence shows that this pathway is relevant in vivo, where pharmacological inhibition of DHCR7 protected against hepatic ischemia-reperfusion injury and acetaminophen-induced acute liver failure in mouse models. researchgate.netnih.gov These findings highlight the role of DHCR7 substrates, including 7-DHD, as endogenous suppressors of liver ferroptosis, suggesting a potential therapeutic avenue for related liver diseases. researchgate.netnih.govbiorxiv.org

Table 2: Role of this compound Pathway in Liver Ferroptosis

Summary of findings regarding the inhibition of DHCR7 and the anti-ferroptotic function of its substrates in liver cells.

| Condition/Intervention | Key Enzyme Affected | Effect on 7-DHD/7-DHC Levels | Outcome in Liver Cells | Reference |

|---|---|---|---|---|

| Genetic Inhibition (CRISPR/Cas9) | DHCR7 | Increase | Suppresses ferroptosis | researchgate.netnih.gov |

| Pharmacological Inhibition (AY9944) | DHCR7 | Increase | Suppresses ferroptosis in Huh-7 cells | researchgate.netnih.govbiorxiv.org |

| Induction of Ferroptosis (RSL-3) | N/A (Targets GPX4) | Leads to increased oxidation of 7-DHC | Induces cell death (counteracted by DHCR7 inhibition) | researchgate.netnih.govbiorxiv.org |

| Hepatic Ischemia-Reperfusion Injury (in vivo) | DHCR7 (Inhibited by AY9944) | Increase | Inhibition of injury | researchgate.netnih.gov |

Pharmacological Modulators of 7 Dehydrodesmosterol Metabolism

Identification of Pharmaceutical Agents as Off-Target DHCR7 Inhibitors

Several classes of commonly prescribed medications have been found to possess DHCR7 inhibitory activity. nih.gov High-throughput screening studies of biologically active compound libraries have revealed that a significant percentage—over 5% in one study—of these drugs can increase cellular levels of 7-DHC, indicating an interaction with DHCR7. acs.orgresearchgate.net This off-target effect is not limited to a single therapeutic category, spanning antipsychotics, antidepressants, selective estrogen receptor modulators (SERMs), and other cardiovascular drugs. nih.govnih.gov

A number of psychotropic drugs, particularly antipsychotics and antidepressants, are potent inhibitors of DHCR7. nih.govnih.gov

Aripiprazole (B633) (ARI) , an atypical antipsychotic, is a well-documented inhibitor of DHCR7. nih.govnih.gov Studies have shown that aripiprazole treatment leads to a significant increase in both 7-DHC and 7-DHD levels in various in vitro and in vivo models. mdpi.comresearchgate.net

Trazodone (B27368) (TRZ) , an antidepressant, also strongly inhibits DHCR7. nih.govnih.gov Its use is associated with markedly increased circulating levels of 7-DHC, disrupting the normal sterol profile. nih.govnih.gov

Cariprazine (B1246890) (CAR) , another atypical antipsychotic, is among the most potent DHCR7 inhibitors identified. researchgate.netsemanticscholar.org It has been shown to elevate 7-DHC levels in cell cultures at nanomolar concentrations, comparable to the effects of the potent experimental teratogen AY9944. pharmgkb.org A common metabolite of both cariprazine and aripiprazole, 2,3-(dichlorophenyl) piperazine, is also a powerful inhibitor of DHCR7. pharmgkb.org

Haloperidol (B65202) , a first-generation antipsychotic, inhibits DHCR7 and other enzymes in the post-lanosterol pathway. nih.govsemanticscholar.org Treatment with haloperidol results in a dose-dependent increase in brain concentrations of 7-DHC. nih.govsemanticscholar.org

| Compound | Class | Observed Effect on DHCR7 Pathway |

|---|---|---|

| Aripiprazole | Atypical Antipsychotic | Potent inhibitor of DHCR7, leading to increased 7-DHC and 7-DHD. nih.govnih.govmdpi.com |

| Trazodone | Antidepressant | Strong inhibitor of DHCR7, causing marked elevation of 7-DHC. nih.govnih.govnih.gov |

| Cariprazine | Atypical Antipsychotic | Very potent DHCR7 inhibitor with effects comparable to AY9944. researchgate.netpharmgkb.org |

| Haloperidol | First-Generation Antipsychotic | Inhibits DHCR7, causing dose-dependent increases in brain 7-DHC. nih.govsemanticscholar.org |

Selective Estrogen Receptor Modulators (SERMs) have also been implicated in the modulation of sterol biosynthesis.

Tamoxifen (B1202) , widely used in breast cancer therapy, has a complex interaction with the cholesterol pathway. While some studies have suggested it has DHCR7 inhibitory activity, other research indicates it primarily inhibits the Δ7−Δ8 isomerase (EBP), an enzyme that acts earlier in the pathway. acs.orgnih.gov In some cell models, tamoxifen did not affect 7-DHD and 7-DHC levels, suggesting its effect is not via direct DHCR7 inhibition. nih.govacs.org However, it is reported to inhibit 7-DHC reductase activity. genecards.orguniprot.org

Clomiphene and Toremifene are other SERMs whose interactions with DHCR7 have been investigated, though data is less extensive compared to tamoxifen. Their structural similarities to other known inhibitors suggest a potential for interaction with the sterol pathway.

Beyond antipsychotics and SERMs, various other compounds have been identified as DHCR7 inhibitors.

Metoprolol (B1676517) , a commonly prescribed beta-blocker, has been shown to strongly inhibit DHCR7 in multiple in vitro models. unmc.edu Research demonstrates that metoprolol alters sterol biosynthesis in both the brain and peripheral organs. unmc.edu

Ifenprodil , an NMDA receptor antagonist, exhibits a complex inhibitory profile. nih.gov At low concentrations (1-10 nM), it acts as a DHCR7 inhibitor, increasing 7-DHD and 7-DHC levels. acs.org However, at higher concentrations (above 100 nM), it also inhibits DHCR14, an enzyme earlier in the pathway, leading to a decrease in 7-DHD and 7-DHC as their precursors accumulate. acs.orgnih.gov

AY9944 is an experimental compound and a well-established, potent, and specific inhibitor of DHCR7. medchemexpress.comscbt.com It is frequently used in research to create animal models of Smith-Lemli-Opitz Syndrome (SLOS), a condition caused by genetic mutations in the DHCR7 gene. acs.orgnih.gov AY9944 reliably induces the accumulation of 7-DHC and causes hypocholesterolemia. medchemexpress.com

| Compound | Class/Type | Observed Effect on DHCR7 Pathway |

|---|---|---|

| Metoprolol | Beta-blocker | Strongly inhibits DHCR7 in vitro and alters sterol biosynthesis in vivo. unmc.edu |

| Ifenprodil | NMDA Receptor Antagonist | Inhibits DHCR7 at low concentrations and DHCR14 at higher concentrations. acs.orgnih.gov |

| AY9944 | Experimental Inhibitor | Potent and specific inhibitor of DHCR7, used to model SLOS. medchemexpress.comscbt.com |

Selective Estrogen Receptor Modulators (SERMs) (e.g., Tamoxifen, Clomiphene, Toremifene)

Consequences of Pharmacologically Induced 7-Dehydrodesmosterol Accumulation

The inhibition of DHCR7 by pharmaceutical agents sets off a cascade of biochemical changes, the primary consequence of which is the accumulation of sterol precursors, including 7-DHD and 7-DHC. nih.govnih.gov This disruption has significant effects on both cellular and systemic sterol homeostasis and carries a potential for developmental toxicity.

Pharmacological inhibition of DHCR7 fundamentally alters the sterol landscape within cells and throughout the body. The blockage of the enzyme prevents the conversion of 7-DHD to desmosterol (B1670304) and 7-DHC to cholesterol. nih.govmdpi.com This leads to a characteristic and measurable shift in sterol profiles:

Increase in Precursors: Levels of 7-DHD and 7-DHC significantly increase in cells, tissues, and serum. nih.govmdpi.com In studies involving chronic administration of aripiprazole and trazodone to mice, both 7-DHC and 7-DHD were significantly elevated in the brain cortex and hippocampus. mdpi.com

Decrease in Products: Correspondingly, levels of the downstream products, desmosterol and cholesterol, are often decreased. nih.govmdpi.com This effect has been consistently demonstrated in various models, from cell cultures to animal studies. semanticscholar.orgmdpi.com

The disruption of cholesterol biosynthesis during embryonic development is known to have devastating consequences. unmc.edu Because many DHCR7-inhibiting drugs can cross the placenta, their use during pregnancy is a significant concern. unmc.eduresearchgate.net

Teratogenic Effects: The experimental inhibitor AY9944 has long been used to create a rodent model of SLOS, producing pups with congenital malformations when administered to pregnant rats. acs.orgnih.gov There is growing evidence that other DHCR7-inhibiting drugs act as teratogens. nih.govacs.org A systematic review suggested that first-trimester exposure to DHCR7 inhibitors results in fetal outcomes similar to those of known teratogens. researchgate.netnih.gov

Developmental Neurotoxicity: Cholesterol is crucial for brain development. unmc.edu Pharmacological inhibition of DHCR7 during pregnancy can disrupt sterol biosynthesis in the developing fetal brain. unmc.edu Studies have shown that maternal exposure to metoprolol or aripiprazole in mice leads to altered sterol profiles in the brains of the offspring. unmc.eduresearchgate.net The accumulation of 7-DHC and its subsequent oxidation into toxic oxysterols during critical neurodevelopmental periods is believed to be a key mechanism of this toxicity. nih.govresearchgate.net These findings have led to recommendations that drugs known to significantly increase 7-DHC levels should be prescribed with extreme caution during pregnancy. nih.govunmc.edu

Advanced Analytical Methodologies for 7 Dehydrodesmosterol Research

Chromatographic and Mass Spectrometric Techniques for Sterol Profiling

Chromatography coupled with mass spectrometry stands as the gold standard for sterol analysis. This combination allows for the separation of structurally similar sterols and their unambiguous identification and quantification. These methods are pivotal in "cholesterolomics," the comprehensive study of sterols and their metabolites. nih.gov

UHPLC-MS/MS is a powerful technique for the quantitative analysis of sterols, including 7-Dehydrodesmosterol. nih.gov It offers high resolution, sensitivity, and speed. The methodology typically involves a liquid chromatography system to separate the analytes, followed by a tandem mass spectrometer that provides structural information and quantification based on mass-to-charge ratios.

A common approach involves extracting lipids from biological samples using methods like the Folch extraction. nih.gov To ensure accuracy, isotopically labeled internal standards are added to the samples before processing. For this compound, a common internal standard is ¹³C₃-desmosterol. nih.gov The analysis is often performed in two separate runs for sterols and the much less concentrated oxysterols. nih.gov

One developed UHPLC-MS/MS protocol uses a C18 column and a mobile phase of methanol (B129727) with 0.1% formic acid for separation. nih.gov The mass spectrometer is operated in a mode that selects a specific precursor ion for the analyte and then fragments it to produce a characteristic product ion, a process known as multiple reaction monitoring (MRM).

UHPLC-MS/MS Parameters for Sterol Analysis

| Analyte Name | Quadrupole 1 (m/z) | Quadrupole 3 (m/z) | Retention Time (min) |

|---|---|---|---|

| This compound | 365.3 | 365.3 | 5.88 |

| 7-Dehydrocholesterol (B119134) | 367.3 | 352.3 | 5.48 |

| Desmosterol (B1670304) | 383.4 | 365.4 | 6.07 |

| Cholesterol | 369.3 | 369.3 | 6.27 |

| Lanosterol (B1674476) | 409.4 | 391.4 | 7.93 |

| Lathosterol (B1674540) | 387.4 | 257.2 | 6.47 |

| Zymosterol (B116435) | 383.4 | 368.4 | 6.07 |

This table is based on data from a specific UHPLC-MS/MS protocol and parameters may vary between different systems and laboratories. nih.gov

Another simplified liquid chromatography-mass spectrometry (LC-MS) method allows for the quantification of ten different sterols from the later stages of cholesterol synthesis in a single run without the need for derivatization. nih.govmdpi.comnih.gov This method utilizes a pentafluorophenyl (PFP) stationary phase, which provides a unique selectivity for these types of molecules. nih.govmdpi.comnih.govresearchgate.net The sterols analyzed with this method include this compound, zymosterol, dehydrolathosterol, desmosterol, zymostenol, lathosterol, FFMAS, TMAS, lanosterol, and dihydrolanosterol. nih.govresearchgate.net

Gas chromatography, typically coupled with mass spectrometry (GC-MS), is another cornerstone technique for sterol analysis. It is particularly useful for profiling sterols in various biological samples, including hair, skin, and serum. nih.gov For GC analysis, sterols, which are not naturally volatile, must first be chemically modified through a process called derivatization. A common method is silylation, where a trimethylsilyl (B98337) (TMS) group is added to the sterol's hydroxyl group, making it more volatile and suitable for GC analysis. nih.govresearchgate.net

One study utilized GC/MS to identify and quantify cholesterol and its precursors in mouse hair. nih.gov This research highlighted that in mouse models deficient in the DHCR7 enzyme, dehydrodesmosterol (DHD) was the predominant Δ7 sterol in the hair. nih.gov The study found significantly higher concentrations of 7-dehydrosterols relative to cholesterol in the hair of mutant mice compared to serum or skin. nih.gov

Key Sterols Identified in Mouse Hair by GC/MS

| Sterol | Finding in Control Mice | Finding in DHCR7 Deficient Mice |

|---|---|---|

| Cholesterol | Major sterol component | Present |

| Desmosterol | Major sterol component, almost matching cholesterol | Levels significantly reduced |

| Dehydrodesmosterol (DHD) | Not a major component | Dominant Δ7 sterol |

| 7-Dehydrocholesterol (7DHC) | Present in low levels | Significantly elevated levels relative to cholesterol |

| Lathosterol | Detected | Detected |

| Lanosterol | Detected | Detected |

This table summarizes findings from a study on sterol profiles in mouse hair. nih.gov

GC-MS is also a reliable method for the prenatal diagnosis of disorders related to cholesterol biosynthesis, such as Smith-Lemli-Opitz syndrome (SLOS), by analyzing sterols in amniotic fluid or maternal urine. viamedica.pl In SLOS, the enzyme 7-dehydrocholesterol reductase is deficient, which is responsible for converting 7-dehydrocholesterol to cholesterol and this compound to desmosterol. viamedica.pl Consequently, elevated levels of 7-dehydrocholesterol and this compound are indicative of the syndrome.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 7-Dehydrocholesterol |

| 8-Dehydrocholesterol |

| Acetyl-CoA |

| Amiodarone |

| Aripiprazole (B633) |

| AY9944 |

| Benzene |

| Cariprazine (B1246890) |

| Cholecalciferol |

| Cholest-7,24-dien-3β-ol |

| Cholesterol |

| Cycloheximide |

| Desmosterol |

| Dihydrolanosterol |

| Dimethylaminopyridine |

| Econazole |

| FFMAS |

| Fluoxetine |

| Fluphenazine |

| Formic acid |

| Haloperidol (B65202) |

| Ifenprodil |

| Lanosterol |

| Lathosterol |

| Methanol |

| Metoprolol (B1676517) |

| N,O-Bis(trimethylsilyl)trifluoroacetamide |

| N,N-dimethylglycine |

| Progesterone |

| Squalene |

| Tamoxifen (B1202) |

| TMAS |

| Trazodone (B27368) |

| Triethylamine |

| Zymostenol |

常见问题

Q. What are the recommended safety protocols for handling 7-Dehydrodesmosterol in laboratory settings?

- Methodological Guidance : this compound is classified as harmful if swallowed (H302), a skin irritant (H315), and a severe eye irritant (H319). Researchers must:

- Use NIOSH/EN 166-certified safety goggles and gloves to prevent skin/eye contact .

- Store the compound at -10°C under inert gas to prevent degradation .

- Avoid aerosol formation during experiments and ensure adequate ventilation to minimize inhalation risks (H335) .

- In case of exposure, rinse eyes with water for ≥15 minutes and seek medical evaluation .

Q. How can this compound be quantitatively analyzed in biological samples?

- Methodological Guidance : Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for detecting sterols, including this compound. Key steps include:

Q. What is the biochemical role of this compound in cholesterol biosynthesis?

- Methodological Guidance : this compound is a precursor in the Bloch pathway, where it is reduced to desmosterol by Δ7-sterol reductase (DHCR7). To study this pathway:

- Use DHCR7 inhibitors (e.g., AY9944) or siRNA-mediated knockdown to block conversion, leading to this compound accumulation (500-fold increase observed in vitro) .

- Monitor downstream effects on cholesterol-dependent processes (e.g., membrane integrity, viral replication) using isotopic labeling .

Advanced Research Questions

Q. How do contradictory findings about this compound levels in neurological models inform experimental design?

- Methodological Guidance : Studies in dysmyelinating mutant mice (e.g., shiverer, quaking) show tissue-specific variations:

- In shiverer CNS, this compound levels decrease with age, while in trembler PNS, they remain unchanged .

- Recommendations :

- Control for genetic background and age in model organisms.

- Validate findings across multiple models (e.g., Neuro2a cells vs. human fibroblasts) .

- Use LC-MS to resolve sterol intermediates and avoid cross-reactivity in enzymatic assays .

Q. What experimental strategies address the dual role of DHCR7 in cholesterol synthesis and viral replication?

Q. How can researchers model this compound accumulation in neurodegenerative diseases like Alzheimer’s?

- Methodological Guidance : In Alzheimer’s disease (AD) models, hippocampal cholesterol dysregulation correlates with increased this compound (38% in severe AD):

- Use human CA1 hippocampal transcriptomics data to simulate sterol flux via computational models .

- Validate with LC-MS on postmortem AD brain tissues, focusing on membrane lipid rafts .

- Test DHCR7 modulators in transgenic mice (e.g., APP/PS1) to assess cognitive outcomes .

Q. What are the limitations of current analytical methods for distinguishing this compound isomers?

- Methodological Guidance : Structural similarity to 7-dehydrocholesterol complicates analysis. Solutions include:

- High-resolution LC-MS/MS with collision-induced dissociation (CID) to differentiate fragmentation patterns .

- Derivatization with dimethylglycine to enhance ionization efficiency .

- Cross-validation using nuclear magnetic resonance (NMR) for stereochemical confirmation .

Data Contradictions and Resolution

- Mutant Mouse Models : Discrepancies in this compound levels (e.g., reduced in shiverer CNS but stable in trembler PNS) highlight tissue-specific DHCR7 activity .

- Viral Replication : DHCR7’s role in HCV but not HBV/DENV suggests pathogen-specific sterol dependencies, necessitating tailored experimental controls .

- AD Models : Increased this compound in advanced AD stages may reflect compensatory mechanisms, requiring longitudinal lipidomics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。